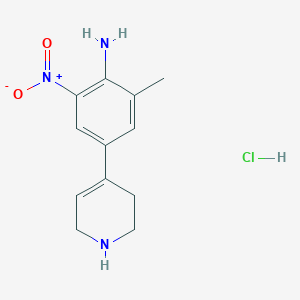
2-(2-溴乙基)-1,3-二氟苯
描述
Benzene, 2-(2-bromoethyl)-1,3-difluoro-: is an organic compound that belongs to the family of aryl bromides. Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and two fluorine atoms at the 1 and 3 positions. This unique arrangement imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
科学研究应用
Chemistry: Benzene, 2-(2-bromoethyl)-1,3-difluoro- serves as a building block for synthesizing complex organic molecules. It is used in the preparation of various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances .
Biology and Medicine: In pharmaceutical synthesis, the compound is utilized to create potent antimicrobial β-peptidomimetics with high enzymic stability and low toxicity . These β-peptidomimetics mimic the function of natural peptides and are designed based on pharmacophore models derived from short cationic antimicrobial peptides.
Industry: The compound finds application as a flame retardant and in the preparation of phenelzine by reacting with hydrazine .
准备方法
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzene, 2-(2-bromoethyl)-1,3-difluoro- can be achieved through electrophilic aromatic substitution reactions.
Addition of Hydrogen Bromide to Styrene: Another method involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of phenethyl alcohol with hydrogen bromide. The phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced. The reaction mixture is then refluxed, cooled, and washed with water, 10% sodium carbonate solution, and water in turn .
化学反应分析
Types of Reactions:
Substitution Reactions: Benzene, 2-(2-bromoethyl)-1,3-difluoro- undergoes electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include bromine, chlorine, and other halogens, often in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine would yield a chlorinated derivative of the compound.
作用机制
The mechanism by which Benzene, 2-(2-bromoethyl)-1,3-difluoro- exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism is crucial in understanding the compound’s reactivity and its role in various chemical reactions.
相似化合物的比较
Benzene, (2-bromoethyl)-: This compound lacks the fluorine substitutions present in Benzene, 2-(2-bromoethyl)-1,3-difluoro-.
1-Bromo-2-phenylethane: Another similar compound, differing in the position of the bromine atom.
2-Phenylethyl bromide: Similar in structure but without the fluorine atoms.
Uniqueness: The presence of the fluorine atoms at the 1 and 3 positions in Benzene, 2-(2-bromoethyl)-1,3-difluoro- imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
IUPAC Name |
2-(2-bromoethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNDDMTWBDMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-92-8 | |
| Record name | 2-(2-bromoethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


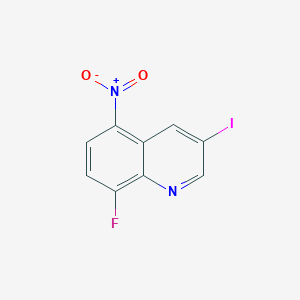
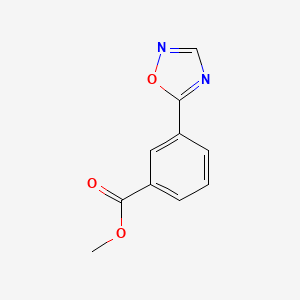
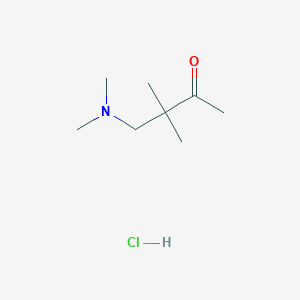

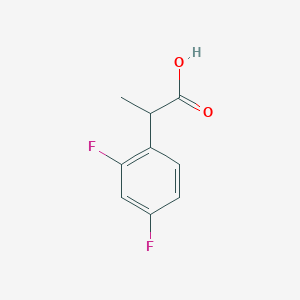


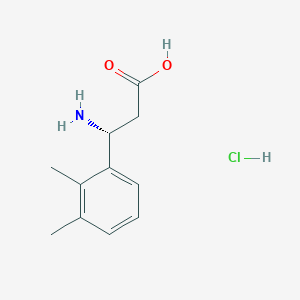
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

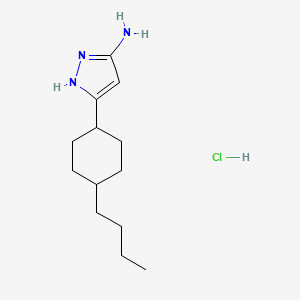
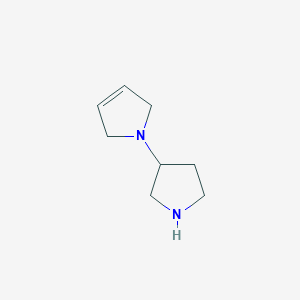
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
